Benzyl (3S)-3-(2-hydroxyethyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (3S)-3-(2-hydroxyethyl)piperidine-1-carboxylate is a chemical compound with a piperidine ring structure. This compound is characterized by the presence of a benzyl group, a hydroxyethyl group, and a carboxylate ester. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (3S)-3-(2-hydroxyethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate and 2-hydroxyethylamine. The reaction is carried out under controlled conditions to ensure the desired stereochemistry and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl (3S)-3-(2-hydroxyethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Benzyl (3S)-3-(2-hydroxyethyl)piperidine-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl (3S)-3-(2-hydroxyethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism depends on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Benzyl (3S)-3-(2-hydroxyethyl)piperidine-1-carboxylate include:
- sec-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate
- tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of the benzyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C15H21NO3 |
---|---|
Molecular Weight |
263.33 g/mol |
IUPAC Name |
benzyl (3S)-3-(2-hydroxyethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H21NO3/c17-10-8-13-7-4-9-16(11-13)15(18)19-12-14-5-2-1-3-6-14/h1-3,5-6,13,17H,4,7-12H2/t13-/m0/s1 |
InChI Key |
WJWVPZLPLBICGI-ZDUSSCGKSA-N |
Isomeric SMILES |
C1C[C@H](CN(C1)C(=O)OCC2=CC=CC=C2)CCO |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.